Acid Red 26 (CAS 3761-53-3), commonly known as Xylidine Ponceau or Ponceau 2R, is a highly water-soluble anionic monoazo dye characterized by a central azo linkage connecting a 2,4-dimethylphenyl ring to a disulfonated naphthalene core [1]. In industrial and scientific procurement, it is fundamentally valued for its specific molecular geometry, charge distribution, and defined absorption maximum at approximately 500-507 nm . These precise physicochemical properties make Acid Red 26 a critical raw material in standardized histological workflows—particularly as the plasma stain in Masson's Trichrome—and a benchmark adsorbate for validating the pore dimensions and charge-selectivity of advanced separation materials like metal-organic frameworks (MOFs) and coordination polymers[REFS-1, REFS-3].
Substituting Acid Red 26 with closely related azo dyes—such as Ponceau S (Acid Red 112), Acid Red 18 (Ponceau 4R), or Biebrich Scarlet—often leads to process failure or irreproducible data [1]. In histological applications, Acid Red 26 provides a distinct red-orange hue to cytoplasmic structures that contrasts optimally with collagen stains; substituting with Biebrich Scarlet shifts the spectral output to a darker red, obscuring fine structural differentiation [2]. In environmental remediation modeling, the specific 1D nanoporous channel size requirements (e.g., ~1.22 nm) and charge-matching effects mean that using a differently sized or charged azo dye will drastically alter adsorption kinetics and capacity baselines, rendering comparative material performance data invalid [3].
Acid Red 26 (Ponceau 2R) is co-formulated with Acid Fuchsin to serve as the primary plasma stain in classic Masson's Trichrome protocols [1]. When applied at 0.1-0.5% concentrations in solutions acidified to pH 2-3, Acid Red 26 imparts a specific red-orange hue to cytoplasmic structures and muscle fibers [2]. Substituting Acid Red 26 with Biebrich Scarlet (Acid Red 66) shifts the spectral output to a darker red, which reduces the visual contrast against the blue or green collagen counterstains and complicates the differentiation of fine tissue structures [1].
| Evidence Dimension | Staining hue and contrast |
| Target Compound Data | Distinct red-orange hue (absorption max ~500-507 nm) |
| Comparator Or Baseline | Biebrich Scarlet (Acid Red 66) |
| Quantified Difference | Lighter, orange-shifted contrast vs. darker red baseline |
| Conditions | 0.5% dye in 1% acetic acid, formalin-fixed paraffin-embedded tissue |
Pathology labs and histology reagent manufacturers must procure Acid Red 26 to maintain the precise colorimetric contrast required for standardized diagnostic imaging.
Acid Red 26 is utilized as a critical benchmark adsorbate for evaluating nanoporous materials due to its defined molecular geometry and anionic nature [1]. In studies of cationic Ag(I) coordination polymers featuring 1.22 nm 1D nanoporous channels, Acid Red 26 is completely and selectively adsorbed from aqueous solutions [1]. This specific host-guest interaction relies on exact charge-matching and size-exclusion principles; altering the dye to a larger or differently charged analog disrupts the diffusion kinetics and prevents complete removal [1].
| Evidence Dimension | Selective channel adsorption |
| Target Compound Data | Complete removal via 1.22 nm channels |
| Comparator Or Baseline | Non-matching anionic or larger dyes |
| Quantified Difference | Selective encapsulation vs. size-exclusion rejection |
| Conditions | Aqueous solution, Ag(I) coordination polymer framework |
Materials scientists require exact Acid Red 26 to accurately validate the pore dimensions and charge-selectivity of novel water-treatment frameworks.
In standardized aquatic toxicity assays, Acid Red 26 serves as a quantifiable reference compound for azo dye exposure [1]. Quantitative studies demonstrate that Acid Red 26 induces measurable mortality in zebrafish larvae at a threshold of 2,800 µg/mL, accompanied by concentration-dependent cardiac edema and yolk sac absorption delays [1]. This provides a specific, reproducible baseline for evaluating the comparative toxicity of other industrial dyes (such as Basic Violet 14 or Direct Red 28) or assessing the efficacy of bioremediation processes [1].
| Evidence Dimension | Larval mortality threshold |
| Target Compound Data | 2,800 µg/mL |
| Comparator Or Baseline | Untreated control / Other industrial azo dyes |
| Quantified Difference | Defined concentration-dependent toxicity curve |
| Conditions | Zebrafish larvae exposure assay |
Environmental testing laboratories must use Acid Red 26 to ensure reproducibility when benchmarking the toxicological reduction achieved by new wastewater degradation protocols.
Acid Red 26 undergoes azo-hydrazone tautomerism, making it an essential reference material for calibrating Surface-Enhanced Raman Spectroscopy (SERS) and UV-Vis instruments[1]. Spectroscopic analyses of Acid Red 26 and its close analog Acid Red 18 (Ponceau 4R) at pH values between 2 and 10 reveal distinct vibrational modes and tautomeric equilibria[1]. Because the OH group in the ortho-position relative to the azo group dictates these shifts, substituting Acid Red 26 with non-ortho-OH dyes or different sulfonic acid arrangements invalidates the spectral calibration curves used for historical dye identification [1].
| Evidence Dimension | Vibrational mode assignment (SERS) |
| Target Compound Data | Specific azo-hydrazone tautomeric shifts (pH 2-10) |
| Comparator Or Baseline | Acid Red 18 / Non-ortho-OH azo dyes |
| Quantified Difference | Distinct pH-dependent Raman spectral signatures |
| Conditions | Aqueous solutions (pH 2-10), excitation at 442, 532, and 633 nm |
Analytical chemists and conservation scientists must procure authentic Acid Red 26 to build accurate reference libraries for non-destructive SERS analysis.
Formulating standardized Masson's Trichrome stain kits where the precise red-orange cytoplasmic contrast of Acid Red 26 is required to differentiate from blue/green collagen stains, avoiding the darker red artifacts caused by Biebrich Scarlet [1].
Testing the size-exclusion limits and charge-matching capabilities of newly synthesized metal-organic frameworks (MOFs) and coordination polymers, specifically targeting ~1.2 nm pore sizes where Acid Red 26 acts as the optimal structural probe [2].
Serving as a standardized, quantifiable azo dye pollutant in zebrafish larval models to measure the efficacy of advanced oxidation or bacterial laccase degradation systems against a known 2,800 µg/mL mortality threshold[3].
Utilizing the pH-dependent azo-hydrazone tautomerism of Acid Red 26 to calibrate SERS and UV-Vis equipment for the identification of historical textile and paper dyes[4].
Health Hazard